molecular formula C13H12O5 B3060850 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 914203-21-7

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3060850
CAS No.: 914203-21-7
M. Wt: 248.23 g/mol
InChI Key: IMPQYBJLUFVIKQ-UHFFFAOYSA-N
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Description

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the class of chromenes It is characterized by the presence of a chromene ring system substituted with an isopropoxy group at the 7-position, an oxo group at the 2-position, and a carboxylic acid group at the 3-position

Scientific Research Applications

7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Oxidation: The oxo group at the 2-position is introduced via an oxidation reaction using an oxidizing agent like potassium permanganate.

    Carboxylation: The carboxylic acid group at the 3-position is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of 7-isopropoxy-2-hydroxy-2H-chromene-3-carboxylic acid.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with additional oxo or hydroxyl groups.

    Reduction: 7-Isopropoxy-2-hydroxy-2H-chromene-3-carboxylic acid.

    Substitution: Various alkoxy-substituted chromene derivatives.

Mechanism of Action

The mechanism of action of 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.

    7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: 7-Isopropoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The isopropoxy group can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

Properties

IUPAC Name

2-oxo-7-propan-2-yloxychromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7(2)17-9-4-3-8-5-10(12(14)15)13(16)18-11(8)6-9/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQYBJLUFVIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586421
Record name 2-Oxo-7-[(propan-2-yl)oxy]-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-21-7
Record name 2-Oxo-7-[(propan-2-yl)oxy]-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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